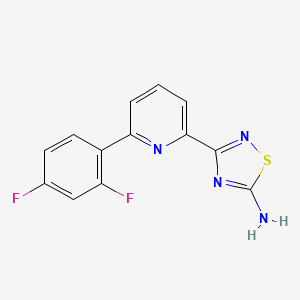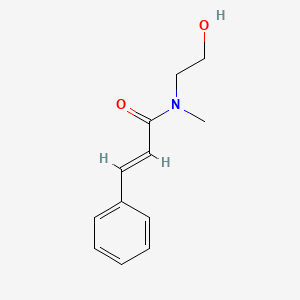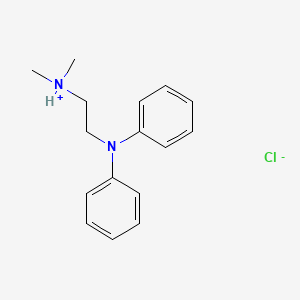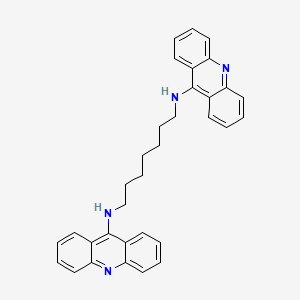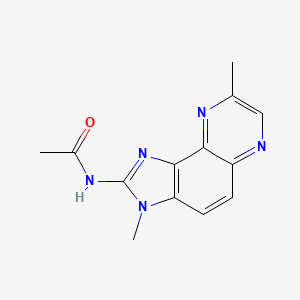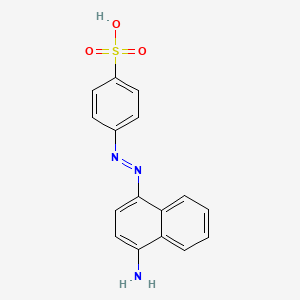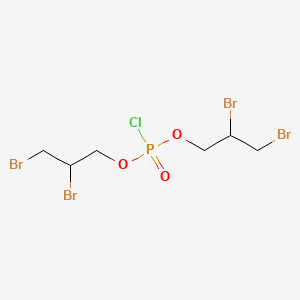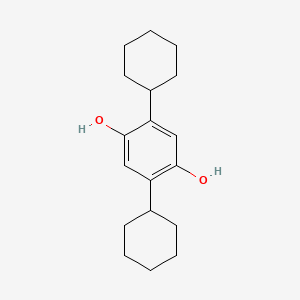
1,4-Benzenediol, 2,5-dicyclohexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenediol, 2,5-dicyclohexyl- is a chemical compound known for its unique structure and properties It is a derivative of hydroquinone, where two hydrogen atoms in the benzene ring are replaced by cyclohexyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,5-dicyclohexyl- can be achieved through several methods. One common approach involves the alkylation of hydroquinone with cyclohexyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or water-ethanol mixture, and the reaction conditions are optimized to achieve high yields .
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2,5-dicyclohexyl- often involves large-scale alkylation processes. These processes are designed to be efficient and environmentally friendly, utilizing green chemistry principles. For example, the use of hydroalcoholic media and lithium salt-free conditions has been explored to minimize the environmental impact .
化学反应分析
Types of Reactions
1,4-Benzenediol, 2,5-dicyclohexyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoquinone derivatives, while substitution reactions can produce various alkylated or aminated derivatives .
科学研究应用
1,4-Benzenediol, 2,5-dicyclohexyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,4-Benzenediol, 2,5-dicyclohexyl- involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Hydroquinone (1,4-Benzenediol): A simpler derivative without cyclohexyl groups, commonly used in photographic development and as a skin-lightening agent.
2,5-Dimethylhydroquinone: Another derivative with methyl groups instead of cyclohexyl groups, used in various chemical applications.
Uniqueness
1,4-Benzenediol, 2,5-dicyclohexyl- is unique due to the presence of cyclohexyl groups, which impart different physical and chemical properties compared to its simpler analogs. These properties make it suitable for specific applications where other derivatives may not be as effective .
属性
CAS 编号 |
25785-60-8 |
|---|---|
分子式 |
C18H26O2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
2,5-dicyclohexylbenzene-1,4-diol |
InChI |
InChI=1S/C18H26O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2 |
InChI 键 |
OZYDNAYFQHBMOM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC(=C(C=C2O)C3CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


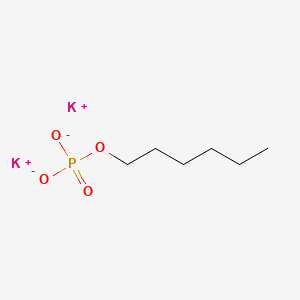
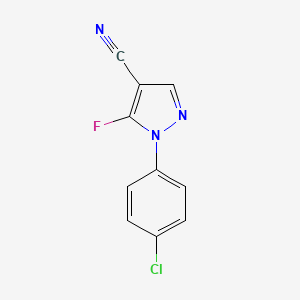
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
